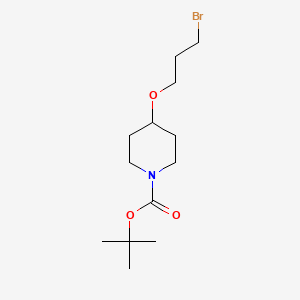

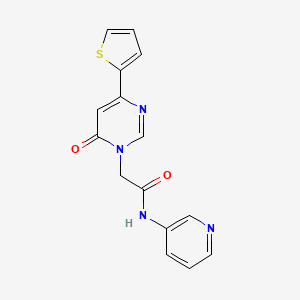

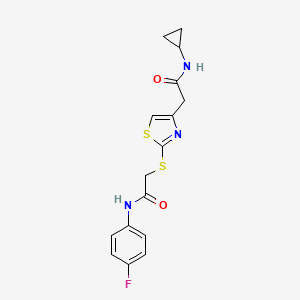

![molecular formula C27H29N7O2S2 B2410544 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-46-1](/img/structure/B2410544.png)

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H29N7O2S2 and its molecular weight is 547.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- This compound is related to a class of synthesized derivatives including 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione. These derivatives are structurally elucidated using spectroscopic methods and elemental analysis, contributing to the development of new chemical entities (Gobouri, 2020).

Pharmacological Evaluation

- A study explored 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 for their receptor affinity and psychotropic potential. This research offers insights into the pharmacological properties of compounds structurally related to the specified chemical (Chłoń-Rzepa et al., 2013).

Receptor Affinity Studies

- Research involving N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has revealed insights into receptor affinity for serotonin and dopamine receptors. This knowledge contributes to understanding the interaction of related compounds with biological targets (Żmudzki et al., 2015).

Analgesic and Anti-inflammatory Properties

- A related compound, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrated significant analgesic and anti-inflammatory effects, offering a potential avenue for therapeutic applications (Zygmunt et al., 2015).

Synthesis of Novel Ring Systems

- Research on the synthesis of new thiadiazepino-purine ring systems, related to the compound , contributes to the expansion of chemical diversity and the potential for discovering new biological activities (Hesek & Rybár, 1994).

Potential Psychotropic Activity

- Studies on imidazo[2,1-f]purine-2,4-dione derivatives, structurally similar to the specified compound, have shown potential anxiolytic and antidepressant activity, indicating their relevance in psychopharmacology (Zagórska et al., 2009).

Antiasthmatic Activity

- A study focusing on xanthene derivatives related to the compound has explored their potential as antiasthmatic agents, highlighting the diverse therapeutic applications of these chemical entities (Bhatia et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and virulence production .

Mode of Action

The compound interacts with its target by binding to the active site of the LasB system in Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby reducing the bacteria’s ability to form biofilms and produce virulence factors .

Biochemical Pathways

The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation and virulence production .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa , suggesting that it can be absorbed and distributed in the bacterial cells to exert its effects.

Result of Action

The compound’s action results in the inhibition of quorum sensing in Pseudomonas aeruginosa, leading to a reduction in biofilm formation and virulence production . This could potentially limit the bacteria’s ability to establish infections and resist treatment.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect the quorum sensing pathways that the compound targets . .

Propiedades

IUPAC Name |

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O2S2/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-37-26-28-20-10-6-7-11-21(20)38-26)25(29-23)33-14-12-32(13-15-33)18-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWJNUIFDLBYQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

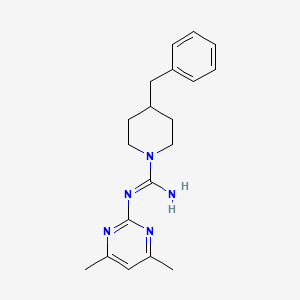

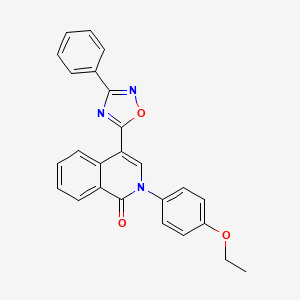

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)

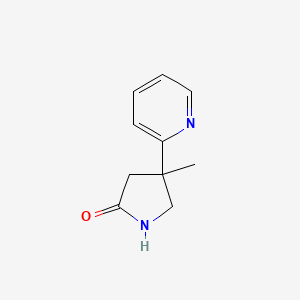

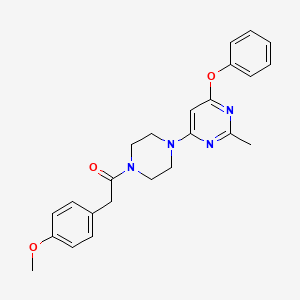

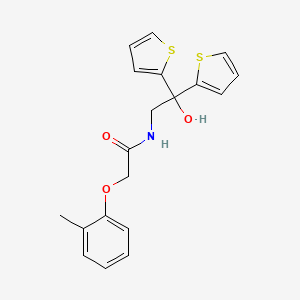

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)